molecular formula C29H29F3N2O4 B10920318 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10920318
M. Wt: 526.5 g/mol
InChI Key: VHJNNGUHSCPZBA-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with dimethoxyphenyl, ethyl, and trifluoromethylbenzyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in these reactions include Grignard reagents, bromides, and various catalysts. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and various solvents. .

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to engage in various biochemical pathways, influencing cellular processes and signaling mechanisms .

Comparison with Similar Compounds

When compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole stands out due to its unique combination of substituents. Similar compounds include:

Properties

Molecular Formula

C29H29F3N2O4

Molecular Weight

526.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C29H29F3N2O4/c1-6-22-27(19-10-12-23(35-2)25(15-19)37-4)33-34(17-18-8-7-9-21(14-18)29(30,31)32)28(22)20-11-13-24(36-3)26(16-20)38-5/h7-16H,6,17H2,1-5H3

InChI Key

VHJNNGUHSCPZBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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